molecular formula C24H17B B1447628 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl CAS No. 1233200-57-1

3-Bromo-5'-phenyl-1,1':3',1''-terphenyl

Cat. No. B1447628
CAS RN: 1233200-57-1
M. Wt: 385.3 g/mol
InChI Key: RDSDKECSKZPOLF-UHFFFAOYSA-N
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Description

“3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C24H17Br .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is 385.3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Enhanced Brightness and Emission Tuning

3-Bromo-5'-phenyl-1,1':3',1''-terphenyl derivatives have been used in the creation of nanoparticles with enhanced brightness and tunable emission properties. These nanoparticles exhibit bright fluorescence emission with high quantum yields, which can be adjusted to longer wavelengths through energy transfer to dye labels. This heterodifunctional nature of polyfluorenes derived from such compounds is critical for achieving enduring fluorescence brightness (Fischer, Baier, & Mecking, 2013).

Synthetic Routes Exploration

Studies on the synthesis of derivatives like 4-bromo-1,1':4',1''-terphenyl have been conducted to explore various synthetic routes. These routes involve complex reactions like Stevens rearrangement and domino reactions, resulting in compounds with potential applications in materials science and organic chemistry (Chukhajian et al., 2020).

Molecular Structure Analysis

X-ray analysis has been used to determine the molecular structures of bromo-terphenyl derivatives. Understanding the molecular and crystalline structure of these compounds is crucial for their application in material science and molecular engineering (Evrard, Piret, & Meerssche, 2010).

Functionalization and Coupling Studies

Research into the ipso- and para-functionalization of meta-terphenyl ligands, including derivatives with substituted methyl groups, has been conducted. These studies are significant for developing novel organic compounds with potential applications in pharmaceuticals and materials science (Stanciu et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl have been associated with toxic effects, including liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds . These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is important for predicting the compound’s effects and potential interactions with other substances.

Transport and Distribution

Within cells and tissues, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

1-(3-bromophenyl)-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSDKECSKZPOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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